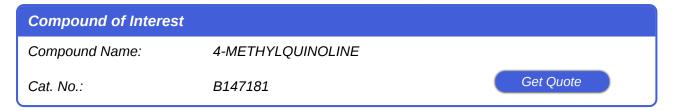


# An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Methylquinoline**, also known as lepidine, is a heterocyclic aromatic organic compound with the chemical formula C<sub>10</sub>H<sub>9</sub>N. It is a weak tertiary base and finds applications in the synthesis of various dyes, antimalarial agents, and other biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **4-methylquinoline**, including its physical and chemical properties, spectral data, and generalized experimental protocols for their determination. The information is presented in a structured format to facilitate easy reference and comparison for researchers and professionals in the field of drug development and chemical synthesis.

# **Physicochemical Properties**

The key physicochemical properties of **4-methylquinoline** are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including its solubility, distribution, and potential for interaction with other molecules.

# Table 1: General and Physical Properties of 4-Methylquinoline



Property	Value	Reference(s)
Molecular Formula	C10H9N	
Molecular Weight	143.19 g/mol	
Appearance	Colorless to light yellow oily liquid.[1]	[1]
Odor	Quinoline-like, burnt, oily, floral, sweet.[1]	[1]
Melting Point	9-10 °C	
Boiling Point	261-263 °C	
Density	1.083 g/mL at 25 °C	
Refractive Index	n20/D 1.620	

**Table 2: Chemical and Solubility Properties of 4-**

**Methylquinoline** 

Property	Value	Reference(s)
рКа	5.67 (at 20 °C)	[1]
logP (Octanol-Water Partition Coefficient)	2.61	[1]
Water Solubility	Slightly soluble	[1]
Solubility in Organic Solvents	Miscible with alcohol and oils.	[2]

# **Spectral Data**

Spectroscopic data are essential for the identification and characterization of **4-methylquinoline**. The following table summarizes its key spectral features.

# **Table 3: Spectroscopic Data for 4-Methylquinoline**



Spectroscopic Technique	Key Features	Reference(s)
UV-Vis Spectroscopy	Absorption maxima characteristic of the quinoline chromophore.	[3][4]
FT-IR Spectroscopy	Characteristic peaks corresponding to C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring and methyl group.	[5][6]
<sup>1</sup> H NMR Spectroscopy	Signals corresponding to the protons of the quinoline ring and the methyl group.	[7][8]
<sup>13</sup> C NMR Spectroscopy	Signals corresponding to the carbon atoms of the quinoline ring and the methyl group.	[7][8]
Mass Spectrometry	Molecular ion peak (M+) at m/z corresponding to the molecular weight of 4-methylquinoline.	[1]

# **Experimental Protocols**

This section provides detailed methodologies for the determination of key physicochemical properties of **4-methylquinoline**. These are generalized protocols and may require optimization based on the specific laboratory conditions and equipment.

#### **Determination of Melting Point**

The melting point of **4-methylquinoline**, which is a low-melting solid, can be determined using the capillary method with a melting point apparatus.[9][10]



- Sample Preparation: A small amount of solid 4-methylquinoline is introduced into a capillary tube, which is then sealed at one end.[11] The sample is packed to a height of 2-3 mm by tapping the tube.[11]
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[11]
- Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute)
   as the temperature approaches the expected melting point.[12]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[12]

#### **Determination of Boiling Point**

The boiling point of liquid **4-methylquinoline** can be determined using a micro-boiling point method.[13][14]

#### Methodology:

- Sample Preparation: A small volume (a few drops) of 4-methylquinoline is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).[15]
- Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

#### **Determination of pKa by Potentiometric Titration**

The acid dissociation constant (pKa) of **4-methylquinoline** can be determined by potentiometric titration.[17][18]

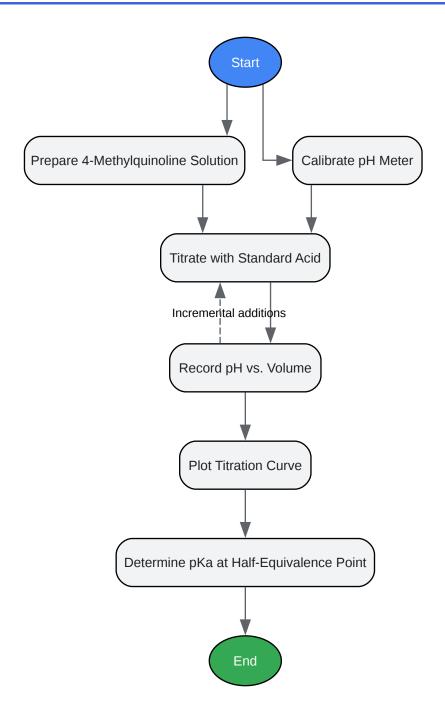






- Solution Preparation: A standard solution of **4-methylquinoline** is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).[18]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[18]
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[18]
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[19]





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Workflow for pKa Determination by Potentiometric Titration.

# **Determination of Solubility**

The solubility of **4-methylquinoline** in water can be determined using the shake-flask method. [20][21][22]



- Equilibration: An excess amount of **4-methylquinoline** is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
- Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this process.
- Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and the concentration of 4-methylquinoline is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC).[21]

### **Acquisition of Spectral Data**

The UV-Vis spectrum of **4-methylquinoline** is typically recorded in a suitable solvent.[23][24]

#### Methodology:

- Solution Preparation: A dilute solution of **4-methylquinoline** is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
- Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).
- Spectrum Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm).

The FT-IR spectrum of liquid 4-methylquinoline can be obtained as a neat thin film.[5][6]

- Sample Preparation: A drop of 4-methylquinoline is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[25]
- Spectrum Acquisition: The sample is placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.[26]



<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded in a deuterated solvent.[27][28]

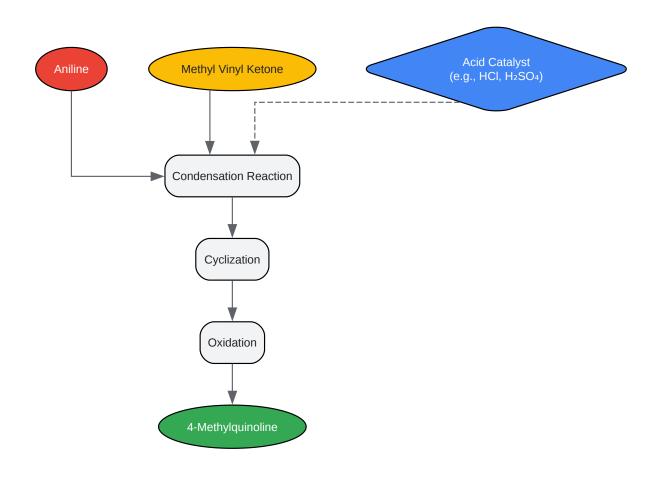
#### Methodology:

- Sample Preparation: A small amount of **4-methylquinoline** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.[7]
- Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer, and the spectra are acquired using appropriate pulse sequences and acquisition parameters for <sup>1</sup>H and <sup>13</sup>C nuclei.[29]

# Synthesis and Biological Activity Synthesis of 4-Methylquinoline

A common method for the synthesis of **4-methylquinoline** is the Doebner-von Miller reaction, which involves the condensation of aniline with methyl vinyl ketone.[30][31]





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